Clinafloxacin - 105956-97-6

Clinafloxacin

Catalog Number: EVT-312008
CAS Number: 105956-97-6
Molecular Formula: C17H17ClFN3O3
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, broad spectrum fluoroquinolone antibiotic (MIC90 = 20-311 nM). Inhibits topoisomerase IV. Orally active.
Clinafloxacin is a fluoroquinolone antibacterial currently under research. It has been proven to present good antibiotic properties. However, its approval and release have been halted due to the presence of serious side effects.
7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid is a member of quinolines.
Molecular Structure Analysis

Clinafloxacin possesses a core fluoroquinolone structure with a cyclopropyl group at the N-1 position and a 3-amino-pyrrolidinyl moiety at the C-7 position []. It exists as a racemic mixture of two enantiomers, R-clinafloxacin and S-clinafloxacin []. One study utilized spectroscopic analysis to investigate the interaction between Clinafloxacin and calf thymus DNA, concluding that Clinafloxacin binds to DNA in a groove binding mode [].

Mechanism of Action

Clinafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription [, , , ]. Clinafloxacin demonstrates a dual-targeting mechanism, engaging both DNA gyrase and topoisomerase IV, which potentially limits the emergence of bacterial resistance [, , , ]. This dual-targeting ability makes it effective against a broad range of bacterial species, including those resistant to other fluoroquinolones [, ].

Physical and Chemical Properties Analysis

Clinafloxacin exhibits high bioavailability after oral administration, reaching peak plasma concentrations within 2 hours []. It displays a terminal half-life of 4-7 hours and undergoes renal excretion, with 40-75% of the dose eliminated unchanged in urine []. Studies have investigated the pharmacokinetics of Clinafloxacin in various populations, including elderly subjects and those with renal impairment, finding that dose adjustments may be necessary based on renal function [, ].

Applications
  • Gram-Positive Bacteria: Clinafloxacin shows good activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis and Enterococcus faecium, even those resistant to other antibiotics [, , , , , , , , ]. It exhibits high activity against Streptococcus pneumoniae, including strains with reduced susceptibility to other fluoroquinolones [, , , ].
  • Gram-Negative Bacteria: Clinafloxacin exhibits potent activity against Pseudomonas aeruginosa, including ciprofloxacin-resistant strains, Haemophilus influenzae, Bacteroides fragilis group, and Acinetobacter baumannii [, , , , , , , , , ].
  • Other Bacteria: Clinafloxacin shows in vitro activity against Xanthomonas maltophilia, Mycobacterium leprae, and Listeria monocytogenes [, , ].
  • Respiratory Infections: Clinafloxacin shows promise in treating respiratory diseases caused by Mannheimia haemolytica, Pasteurella multocida, and Actinobacillus pleuropneumoniae in rodent models [].
  • Meningitis: While exhibiting good activity against ciprofloxacin-susceptible Streptococcus pneumoniae in a rabbit meningitis model, Clinafloxacin was ineffective against ciprofloxacin-resistant strains, suggesting that even moderate resistance to fluoroquinolones might limit its use in treating meningitis [].
  • Endocarditis: Studies in rabbits demonstrate the potential of Clinafloxacin, alone or in combination with other antibiotics, for treating experimental endocarditis caused by multidrug-resistant Enterococcus faecium and ampicillin-resistant enterococci [, ].
Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of resistance to Clinafloxacin, particularly in clinically relevant pathogens like Streptococcus pneumoniae []. Investigating the emergence and spread of resistance, especially in the context of its potential use in veterinary medicine, is crucial.
  • Developing Safer Derivatives: Exploring structural modifications to the Clinafloxacin molecule could lead to the development of derivatives with improved safety profiles while retaining its potent antibacterial activity [].
  • Evaluating New Drug Combinations: Research on combining Clinafloxacin with other antibiotics could lead to more effective treatment strategies for persistent and difficult-to-treat bacterial infections [, ].
  • Exploring Veterinary Applications: Given its in vitro and in vivo activity against important animal pathogens, further research is needed to assess the potential of Clinafloxacin for treating bacterial infections in livestock [].

Pazufloxacin

Compound Description: Pazufloxacin is a fluoroquinolone antibiotic. In one study, a pazufloxacin derivative conjugated with fluorescein isothiocyanate (PAZ-FITC) was used as a heterologous tracer in a fluorescence polarization immunoassay (FPIA) for detecting clinafloxacin residues in goat milk []. This heterologous strategy significantly enhanced the sensitivity of the assay compared to using a homologous clinafloxacin tracer.

Relevance: While pazufloxacin and clinafloxacin are both fluoroquinolone antibiotics, their structural differences allowed for the development of a highly sensitive and specific FPIA for clinafloxacin when pazufloxacin was employed as a heterologous tracer []. This approach highlights the utility of structurally related compounds in analytical chemistry for enhancing detection methods.

Sparfloxacin

Compound Description: Sparfloxacin is a fluoroquinolone antibiotic. It exhibits in vitro activity against a variety of bacterial species, including Streptococcus pneumoniae, Bacteroides fragilis, and Enterococcus faecium. Studies have investigated sparfloxacin's use in treating experimental endocarditis caused by multidrug-resistant strains of these bacteria, often in comparison to clinafloxacin [, , , ].

Ciprofloxacin

Compound Description: Ciprofloxacin is a widely used fluoroquinolone antibiotic. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV. Numerous studies have compared its activity to clinafloxacin against a wide range of bacterial species [, , , , , , , , , , , ].

Relevance: Ciprofloxacin serves as a benchmark for comparing the activity of newer fluoroquinolones like clinafloxacin [, , , , , , , , , , , ]. Clinafloxacin generally exhibits greater potency and a broader spectrum of activity than ciprofloxacin, especially against Gram-positive organisms and fluoroquinolone-resistant strains [, , , , ]. This improved activity is attributed in part to clinafloxacin's enhanced ability to target both DNA gyrase and topoisomerase IV, even in the presence of mutations commonly associated with quinolone resistance [, , , ].

Trovafloxacin

Compound Description: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that was withdrawn from the market due to safety concerns. It has been investigated for its activity against various bacteria, including Streptococcus pneumoniae and Bacteroides fragilis, and its efficacy was often compared to that of clinafloxacin [, , , , , , ].

Levofloxacin

Compound Description: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used to treat respiratory and urinary tract infections. Its activity against various bacterial species, including Streptococcus pneumoniae and Legionella pneumophila, has been compared with that of clinafloxacin [, , , , ].

Gemifloxacin

Compound Description: Gemifloxacin is a fluoroquinolone antibiotic with activity against a broad spectrum of bacteria, particularly those associated with respiratory tract infections. Studies have compared its activity and efficacy to those of clinafloxacin, primarily against Streptococcus pneumoniae [, , , ].

Relevance: Gemifloxacin and clinafloxacin share structural similarities as fluoroquinolone antibiotics and display potent activity against various bacterial species [, , , ]. Notably, both drugs exhibit potent activity against strains of Streptococcus pneumoniae with mutations in DNA gyrase or topoisomerase IV []. This dual-targeting ability is advantageous as it can potentially suppress the emergence of resistance.

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic effective against various bacterial infections, including respiratory and skin infections. It has been extensively compared to clinafloxacin in terms of activity against a range of bacterial species, including Streptococcus pneumoniae, Staphylococcus aureus, and Legionella pneumophila [, , , , , , ].

Relevance: Moxifloxacin and clinafloxacin are both fluoroquinolone antibiotics and exhibit potent activity against a broad range of bacteria, including some resistant to other quinolones [, , , , , , ]. While clinafloxacin often shows greater potency against Staphylococcus aureus, their activities against Legionella pneumophila and Streptococcus pneumoniae are largely comparable []. Notably, both drugs demonstrate a favorable pharmacokinetic profile and a reduced likelihood of selecting for resistant mutants, particularly compared to older generation fluoroquinolones.

Gatifloxacin

Compound Description: Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of bacteria. Its activity against various bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus, has been compared with that of clinafloxacin [, , , , ].

Bay 12-8039

Compound Description: Bay 12-8039 is a fluoroquinolone antibiotic. It has shown potent activity against Gram-positive cocci, particularly those resistant to ciprofloxacin [].

Relevance: Bay 12-8039, like clinafloxacin, is a fluoroquinolone antibiotic with enhanced activity against Gram-positive cocci, surpassing the efficacy of ciprofloxacin against these pathogens []. The increased potency of Bay 12-8039 against Gram-positive cocci is attributed to its azabicyclo moiety at position C7, a structural feature also present in other potent quinolones like trovafloxacin.

PD 131628

Compound Description: PD 131628 is a fluoroquinolone antibiotic and the active metabolite of the prodrug CI-990. Studies have evaluated its in vitro activity against various bacterial species, including Pseudomonas aeruginosa and Xanthomonas maltophilia, often in comparison to clinafloxacin [, , , ].

Relevance: PD 131628 and clinafloxacin are both fluoroquinolone antibiotics and exhibit potent in vitro activity against a range of bacteria, including Pseudomonas aeruginosa, even those resistant to aminoglycosides [, , , ]. Notably, both compounds display favorable activity against Xanthomonas maltophilia, with clinafloxacin demonstrating slightly better potency [].

Sitafloxacin

Compound Description: Sitafloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Studies have compared its in vitro potency to clinafloxacin, particularly against genetically defined clinical isolates of Staphylococcus aureus [].

Relevance: Sitafloxacin, similar to clinafloxacin, is a fluoroquinolone antibiotic that exhibits potent in vitro activity against a broad range of bacteria, including Staphylococcus aureus strains with varying resistance patterns []. Both compounds demonstrate favorable activity against strains with mutations in the grl and gyr gene loci, which commonly confer quinolone resistance.

Grepafloxacin

Compound Description: Grepafloxacin is a fluoroquinolone antibiotic. Studies have examined its bactericidal activity against Streptococcus pneumoniae in comparison to clinafloxacin [].

Relevance: Grepafloxacin and clinafloxacin are both fluoroquinolone antibiotics that demonstrate bactericidal activity against Streptococcus pneumoniae []. While both drugs can effectively kill pneumococci, clinafloxacin generally exhibits more rapid and potent bactericidal activity compared to grepafloxacin.

Ofloxacin

Compound Description: Ofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. Studies have evaluated its activity against Xanthomonas maltophilia and its effects on hematopoiesis in sublethally irradiated mice, often in comparison to clinafloxacin [, ].

Relevance: Ofloxacin and clinafloxacin are both fluoroquinolone antibiotics, but they exhibit differences in their activity against specific bacterial species and their effects on mammalian cells [, ]. For instance, clinafloxacin shows greater potency against Xanthomonas maltophilia compared to ofloxacin []. In a study on murine hematopoiesis, ofloxacin exhibited an inhibitory effect on the growth of myeloid progenitor cells (CFU-C) in vitro at clinically relevant concentrations, while clinafloxacin showed a stimulatory effect at similar concentrations [].

Norfloxacin

Compound Description: Norfloxacin is a fluoroquinolone antibiotic used primarily to treat urinary tract infections. Its activity against Xanthomonas maltophilia and its impact on hematopoiesis in sublethally irradiated mice have been investigated, often in comparison to clinafloxacin [, ].

Pefloxacin

Compound Description: Pefloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections, primarily in veterinary medicine. It has been evaluated for its activity against Enterococcus faecium [].

CI-990

Compound Description: CI-990 is a prodrug that is metabolized to its active form, PD 131628, in vivo. It is a fluoroquinolone antibiotic with activity against a range of bacterial species [, ].

Relevance: CI-990 is structurally related to clinafloxacin as both are fluoroquinolone antibiotics [, ]. While CI-990 itself is a prodrug, its active metabolite, PD 131628, directly inhibits bacterial DNA gyrase and topoisomerase IV, similar to clinafloxacin. Both CI-990 and clinafloxacin have shown promising activity against a range of bacterial species, including those resistant to other quinolones, emphasizing their potential as therapeutic agents for bacterial infections.

Properties

CAS Number

105956-97-6

Product Name

Clinafloxacin

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)

InChI Key

QGPKADBNRMWEQR-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Solubility

54.9 [ug/mL]

Synonyms

7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
AM 1091
AM-1091
CI 960
CI-960
clinafloxacin
PD 127,391
PD 127391
PD-127,391
PD-127391
PD127,391

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)[NH3+])F)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.